IACS-8968

IDO1 inhibition TDO inhibition Dual targeting

Procure IACS-8968 as the defined S-enantiomer (≥98% purity) for reproducible dual IDO/TDO inhibition. Its co-crystal structure (PDB: 7M7D) confirms direct target engagement, while the R-enantiomer (CAS 2239305-67-8) is available for stereochemical SAR studies. Validated for in vitro (10 μM) and in vivo (5 mg/kg) dosing, this tool compound prevents TDO-mediated resistance observed with single-target IDO inhibitors like epacadostat.

Molecular Formula C17H18F3N5O2
Molecular Weight 381.35 g/mol
Cat. No. B2801303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIACS-8968
Molecular FormulaC17H18F3N5O2
Molecular Weight381.35 g/mol
Structural Identifiers
SMILESCC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C
InChIInChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)
InChIKeyUBMTZODMRPHSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

IACS-8968 Procurement Guide: Baseline Identity and Core Specifications for IDO/TDO Dual Inhibitor


IACS-8968 (CAS 2144425-14-7, MW 381.35) is a synthetic small-molecule dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes that catalyze tryptophan catabolism along the kynurenine pathway and mediate tumor immune evasion . The compound is supplied as an S-enantiomer with specified purity levels of ≥98% to 98.46% from established commercial vendors [1]. The three-dimensional binding pose of IACS-8968 within the human IDO1 active site has been resolved by X-ray crystallography (PDB: 7M7D), confirming direct target engagement with the heme-containing catalytic domain [2]. The dual IDO/TDO inhibitory profile distinguishes IACS-8968 from single-target IDO inhibitors such as epacadostat, which shows negligible TDO activity.

IACS-8968 vs. Alternatives: Why Generic Substitution Risks Experimental Inconsistency


Substitution of IACS-8968 with alternative IDO/TDO inhibitors without rigorous re-validation introduces multiple sources of experimental variability. First, the stereochemical configuration is critical: IACS-8968 is supplied as the defined S-enantiomer , while the R-enantiomer (CAS 2239305-67-8) is a distinct chemical entity with potentially divergent target engagement profiles . Second, dual IDO/TDO inhibition is functionally distinct from single-target IDO blockade, as tumor cells can upregulate TDO as a compensatory resistance mechanism when IDO alone is inhibited [1]. Third, commercial vendor specifications for purity (98.29% to 98.46%) and solubility (DMSO: 50 mg/mL requiring sonication) vary across suppliers, directly impacting reproducible dosing in cell-based and in vivo assays [2]. Procurement of IACS-8968 from unverified sources or substitution with structurally similar but uncharacterized analogs introduces uncontrolled variables that confound data interpretation.

IACS-8968 Quantitative Evidence: Comparative Performance Metrics for Procurement Decisions


IACS-8968 Dual-Target Inhibition Profile: Quantitative Comparison with Epacadostat and Linrodostat

IACS-8968 inhibits IDO with pIC50 6.43 (IC50 approximately 370 nM) and TDO with pIC50 <5 (IC50 >10 μM) in biochemical assays . In contrast, the single-target IDO inhibitor epacadostat (INCB024360) demonstrates potent IDO inhibition (IC50 ~70 nM in cellular assays) but shows minimal to no activity against TDO [1]. The TDO-targeted inhibitor linrodostat (BMS-986205) shows TDO inhibition but limited IDO cross-reactivity [2]. The dual inhibitory profile of IACS-8968 provides a functional advantage in experimental systems where both kynurenine pathway enzymes contribute to immune suppression, though the weaker TDO potency (<5 pIC50) indicates this is not a potent dual inhibitor. The procurement decision must balance this dual-target coverage against the lower absolute potency on each individual target.

IDO1 inhibition TDO inhibition Dual targeting Enzymatic assay

IACS-8968 Stereochemical Purity Requirement: Quantified Impact on Experimental Reproducibility

IACS-8968 is specified as the S-enantiomer with vendor-reported purity levels of 98.29% to 98.46% for the active stereoisomer [1]. The R-enantiomer (CAS 2239305-67-8) is commercially available as a separate catalog item with distinct activity . In chiral small molecules, enantiomeric impurities can produce confounding biological effects; a 2% R-enantiomer contaminant in an S-enantiomer preparation could contribute to off-target pharmacology. The defined stereochemical identity of IACS-8968 contrasts with racemic mixtures or undefined stereochemistry found in generic analogs [2].

S-enantiomer Stereochemical purity Chiral resolution Batch consistency

IACS-8968 Enhancement of Temozolomide Cytotoxicity: Quantitative In Vitro Evidence in Glioblastoma Models

In LN229 and U87 glioblastoma cell lines, the combination of IACS-8968 (10 μM) with temozolomide (TMZ, 200 μM) produced significantly enhanced cytotoxicity compared to TMZ alone [1]. The combination treatment increased apoptotic cell death relative to TMZ monotherapy across both wild-type cell lines. Notably, this enhancement was also observed in TDO2-overexpressing variants of LN229 and U87 cells, confirming that IACS-8968-mediated TDO blockade contributes to the chemosensitization effect [1]. The data provide direct quantitative evidence that IACS-8968 augments TMZ efficacy in glioma models.

Temozolomide combination Glioblastoma Apoptosis Chemosensitization

IACS-8968 Suppression of Tumor Growth In Vivo: Combination Efficacy with Temozolomide in Glioblastoma Xenografts

In LN229 and U87 glioblastoma xenograft mouse models, the combination of IACS-8968 (5 mg/kg) with temozolomide (TMZ, 10 mg/kg) produced greater tumor growth suppression than either agent alone [1]. In LN229-bearing mice, the combination therapy extended median survival beyond that observed with TMZ monotherapy. In U87-bearing mice, the TMZ + IACS-8968 combination achieved superior tumor volume reduction compared to TMZ monotherapy, IACS-8968 monotherapy, or vehicle control [1]. These data establish IACS-8968 as a viable in vivo tool for evaluating IDO/TDO inhibition in preclinical oncology studies.

In vivo efficacy Tumor volume Xenograft model Survival extension

IACS-8968 Reduction of Glioma Cell Invasion and Colony Formation: Functional Phenotypic Evidence

Treatment of LN229 and U87 glioblastoma cells with IACS-8968 (10 μM) significantly reduced both colony formation capacity and invasive potential compared to DMSO vehicle control [1]. In colony formation assays, IACS-8968 decreased the number of viable colonies in both cell lines. In invasion assays, IACS-8968 reduced the relative number of invasive cells migrating through Matrigel-coated membranes [1]. These functional phenotypic endpoints complement the apoptosis and in vivo tumor growth data, demonstrating that IACS-8968 modulates multiple malignancy-associated behaviors beyond direct cytotoxicity.

Cell invasion Colony formation Migration Phenotypic screening

IACS-8968 Research Applications: Evidence-Backed Scenarios for Procurement Justification


Preclinical Evaluation of Kynurenine Pathway Inhibition in Glioblastoma Combination Therapy

IACS-8968 is directly applicable to preclinical glioblastoma research where IDO/TDO-mediated immune suppression and chemoresistance are under investigation. The compound has demonstrated statistically significant enhancement of temozolomide cytotoxicity in LN229 and U87 cell lines, reduced colony formation and invasion, and improved tumor suppression and survival in xenograft models when combined with TMZ [1]. Researchers studying acquired resistance to alkylating chemotherapy or investigating kynurenine pathway biomarkers can leverage IACS-8968 as a validated tool compound with established in vitro (10 μM) and in vivo (5 mg/kg) dosing parameters [1].

Functional Dissection of Dual IDO/TDO Inhibition in Immune-Oncology Models

IACS-8968 enables functional interrogation of both IDO and TDO in experimental systems where compensatory upregulation of TDO limits the efficacy of single-target IDO inhibitors such as epacadostat [1]. The dual inhibitory profile (IDO pIC50 6.43; TDO pIC50 <5) provides coverage of both kynurenine pathway enzymes, albeit with differential potency . This makes IACS-8968 particularly valuable for mechanistic studies examining TDO as a resistance mechanism to IDO-targeted therapy, and for validating whether dual IDO/TDO blockade produces superior immunomodulatory effects compared to single-target inhibition in specific tumor microenvironments.

Structure-Activity Relationship Studies Leveraging Crystallographically Defined Binding Mode

The high-resolution crystal structure of IACS-8968 bound to human IDO1 (PDB: 7M7D) provides atomic-level detail of the ligand-receptor interaction [1]. Researchers engaged in structure-based drug design or computational chemistry can utilize this structural information for docking studies, pharmacophore modeling, or rational design of novel IDO/TDO inhibitors. The defined S-enantiomer stereochemistry and commercial availability of the corresponding R-enantiomer (CAS 2239305-67-8) as a control enable rigorous stereochemical SAR studies . This structural characterization distinguishes IACS-8968 from less well-characterized IDO/TDO inhibitors lacking publicly available co-crystal structures.

Functional Genomics and Pathway Validation Studies in TDO2-Expressing Tumor Models

For research groups employing TDO2-overexpressing cell lines or patient-derived xenografts with elevated TDO expression, IACS-8968 offers a validated chemical probe for target engagement studies. The compound demonstrated preserved chemosensitization activity in TDO2-overexpressing LN229 and U87 variants, confirming that TDO blockade contributes to the observed functional effects [1]. This makes IACS-8968 suitable for loss-of-function complementation studies, CRISPR validation experiments, or pharmacodynamic biomarker assessments where chemical inhibition of TDO serves as an orthogonal approach to genetic knockdown or knockout methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for IACS-8968

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.